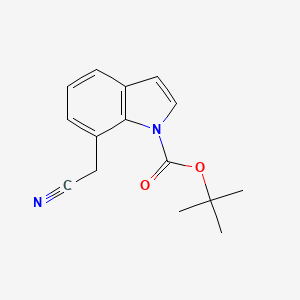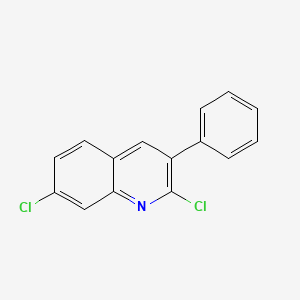
2,7-Dichloro-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-3-phenylquinoline is a biochemical compound used for proteomics research . It has a molecular formula of C15H9Cl2N and a molecular weight of 274.14 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,7-Dichloro-3-phenylquinoline, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-3-phenylquinoline consists of a quinoline core with two chlorine atoms and a phenyl group attached . The exact mass of the molecule is 273.011205 g/mol .Chemical Reactions Analysis
Quinoline derivatives, including 2,7-Dichloro-3-phenylquinoline, are known to undergo various chemical reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
2,7-Dichloro-3-phenylquinoline has a molecular weight of 274.14 and a molecular formula of C15H9Cl2N . More detailed physical and chemical properties were not found in the retrieved papers.Orientations Futures
Quinoline and its derivatives, including 2,7-Dichloro-3-phenylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there is a need for more research to synthesize and investigate new structural prototypes with more effective biological and pharmaceutical activities .
Propriétés
Numéro CAS |
59412-14-5 |
|---|---|
Nom du produit |
2,7-Dichloro-3-phenylquinoline |
Formule moléculaire |
C15H9Cl2N |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
2,7-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H |
Clé InChI |
VEQGIOOTGPTTAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
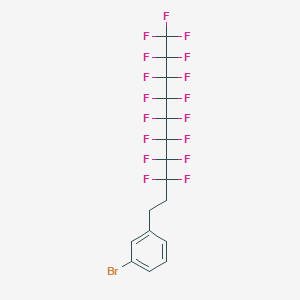
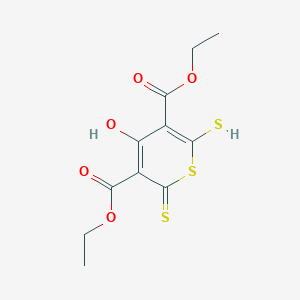
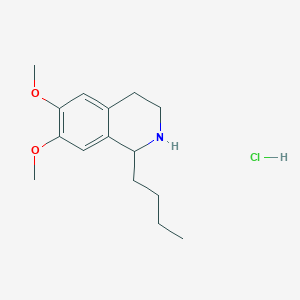

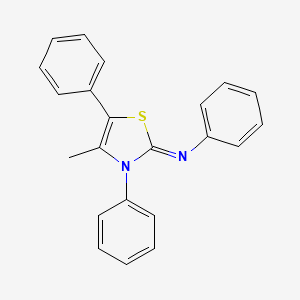
![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)
![(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester](/img/structure/B8270818.png)

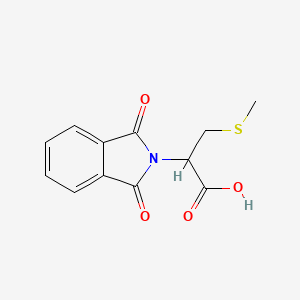
![mu-Oxo-bis[tris(dimethylamino)phosphonium] Bis(tetrafluoroborate)](/img/structure/B8270836.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)
